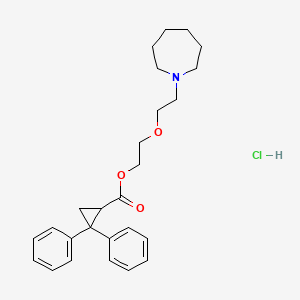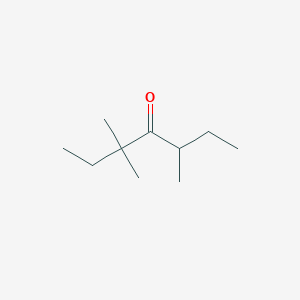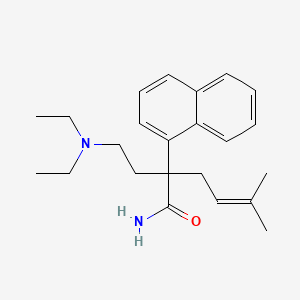
Acetic acid--4,5,5,5-tetrafluoro-2-iodo-4-(trifluoromethyl)pentan-1-ol (1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid–4,5,5,5-tetrafluoro-2-iodo-4-(trifluoromethyl)pentan-1-ol (1/1) is a complex organic compound characterized by the presence of multiple fluorine atoms, an iodine atom, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid–4,5,5,5-tetrafluoro-2-iodo-4-(trifluoromethyl)pentan-1-ol typically involves multi-step organic reactions. One common approach is the use of fluorinated precursors and iodination reactions under controlled conditions. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
Acetic acid–4,5,5,5-tetrafluoro-2-iodo-4-(trifluoromethyl)pentan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions typically involve specific temperatures, pressures, and solvents to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in the formation of various substituted derivatives.
Scientific Research Applications
Acetic acid–4,5,5,5-tetrafluoro-2-iodo-4-(trifluoromethyl)pentan-1-ol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including as an antiviral or anticancer agent.
Industry: Utilized in the development of advanced materials, such as fluorinated polymers and coatings.
Mechanism of Action
The mechanism of action of acetic acid–4,5,5,5-tetrafluoro-2-iodo-4-(trifluoromethyl)pentan-1-ol involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The presence of fluorine atoms can enhance the compound’s stability and bioavailability, making it a valuable tool in drug discovery and development.
Comparison with Similar Compounds
Similar Compounds
4,5,5,5-Tetrafluoro-2-iodo-4-(trifluoromethyl)pentan-1-ol: A closely related compound with similar chemical properties.
Perfluoroacetic acid derivatives:
Uniqueness
Acetic acid–4,5,5,5-tetrafluoro-2-iodo-4-(trifluoromethyl)pentan-1-ol is unique due to the combination of its acetic acid moiety with multiple fluorine atoms and an iodine atom. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
40798-39-8 |
|---|---|
Molecular Formula |
C8H10F7IO3 |
Molecular Weight |
414.06 g/mol |
IUPAC Name |
acetic acid;4,5,5,5-tetrafluoro-2-iodo-4-(trifluoromethyl)pentan-1-ol |
InChI |
InChI=1S/C6H6F7IO.C2H4O2/c7-4(5(8,9)10,6(11,12)13)1-3(14)2-15;1-2(3)4/h3,15H,1-2H2;1H3,(H,3,4) |
InChI Key |
QIYZJFSSSYCZAI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.C(C(CO)I)C(C(F)(F)F)(C(F)(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


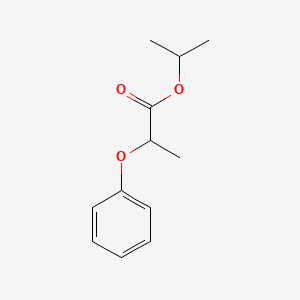
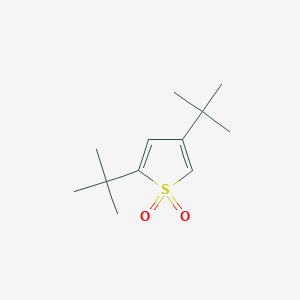

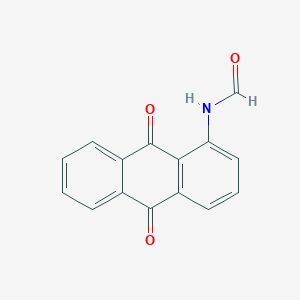



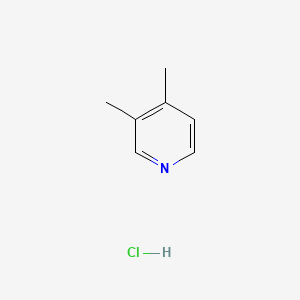
![6,7-Dioxabicyclo[3.2.1]octane](/img/structure/B14667261.png)
